molecular formula C15H15N3O5 B409406 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 325779-64-4

3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No. B409406
CAS RN: 325779-64-4
M. Wt: 317.3g/mol
InChI Key: BMPVIAZJAHFPOB-UHFFFAOYSA-N
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Description

3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as Xanthofulvin, and it has been found to possess a wide range of biological activities. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 372.42 g/mol.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one in lab experiments include its high purity, stability, and low toxicity. It has been reported to have a high yield and purity, making it suitable for large-scale production. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and identify its molecular targets. Furthermore, research could be conducted to optimize its synthesis method and improve its bioavailability and efficacy. Finally, studies could be conducted to investigate its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs.

Synthesis Methods

The synthesis of 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one involves the reaction of 6-nitrocoumarin with 4-methylpiperazine-1-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one has been extensively studied for its biological activities, including its anti-tumor, anti-inflammatory, and anti-viral properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to possess anti-viral activity against the hepatitis C virus.

properties

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)-6-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-16-4-6-17(7-5-16)14(19)12-9-10-8-11(18(21)22)2-3-13(10)23-15(12)20/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPVIAZJAHFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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